2-(2-Phenoxyphenyl)piperidine
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Overview
Description
2-(2-Phenoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a phenoxy group attached to the phenyl ring, which is further connected to the piperidine ring. This structural arrangement imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 2-(2-Phenoxyphenyl)piperidine is the Norepinephrine transporter (NET), also known as Solute carrier family 6 member 2 . This transporter plays a crucial role in terminating the action of noradrenaline by facilitating its high-affinity sodium-dependent reuptake into presynaptic terminals .
Biochemical Pathways
This compound affects several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways play a significant role in cell proliferation, apoptosis, and other cellular functions .
Pharmacokinetics
It is known that piperidine derivatives, in general, have been observed to alter gastrointestinal disorders, drug-metabolizing enzymes, and the bioavailability of several drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It has been observed to regulate several crucial signaling pathways, leading to inhibition of cell migration and cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
2-(2-Phenoxyphenyl)piperidine, like other piperidine derivatives, is expected to interact with various enzymes, proteins, and other biomolecules. Piperidine derivatives have been observed to exhibit anticancer potential, interacting with crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These interactions lead to the inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Piperidine derivatives have been observed to have significant effects on various types of cells. For instance, they have shown potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They influence cell function by regulating crucial signaling pathways and affecting gene expression .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. Piperidine derivatives have been observed to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Piperidine derivatives have been observed to exhibit various effects over time in laboratory settings. For instance, they have shown potential against various types of cancers
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Piperidine derivatives have been observed to exhibit various effects at different dosages in animal models. For instance, piperine, a piperidine alkaloid, has been observed to exhibit remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities at specific doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-known. Piperidine derivatives have been observed to be involved in various metabolic pathways. For instance, piperidine is involved in ring contraction mediated by cytochrome P450 enzymes .
Transport and Distribution
Piperidine derivatives have been observed to exhibit various effects on their localization or accumulation .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boronic acids or esters and aryl halides as starting materials, with palladium as the catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors could enhance the production efficiency by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy and phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted phenoxyphenyl compounds.
Scientific Research Applications
2-(2-Phenoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features allow it to modulate specific biological pathways, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the synthesis of polymers, resins, and other industrial products.
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with similar structural features but lacking the phenoxy and phenyl groups.
Phenylpiperidine: A derivative of piperidine with a phenyl group attached, but without the phenoxy group.
Phenoxyphenylpiperidine: A compound with both phenoxy and phenyl groups attached to the piperidine ring, similar to 2-(2-Phenoxyphenyl)piperidine.
Uniqueness: this compound is unique due to the presence of both phenoxy and phenyl groups, which impart distinct chemical and biological properties. This structural arrangement enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-phenoxyphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18-16/h1-5,8-10,12,16,18H,6-7,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUXUPEXBSDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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